molecular formula C21H19N3O3 B11629169 N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide

N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide

Cat. No.: B11629169
M. Wt: 361.4 g/mol
InChI Key: VMNBCZKMCSEKFG-UHFFFAOYSA-N
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Description

N-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-FURAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole core, a phenoxyethyl group, and a furanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-FURAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-FURAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzimidazole and phenoxyethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Phenoxyethyl halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-FURAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to the active sites of certain enzymes, inhibiting their activity and leading to antimicrobial effects. The phenoxyethyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)acetamide: .

    N(1)-[2-(4-CHLORO-2-METHYLPHENOXY)ETHYL]-N(3)-[2-(4-CHLORO-2-METHYL-5-SULFANYLPHENOXY)ETHYL]ISOPHTHALAMIDE: .

Uniqueness

N-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-FURAMIDE is unique due to the presence of the furanamide moiety, which is not commonly found in similar benzimidazole derivatives. This structural feature may confer distinct biological activities and physicochemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

N-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C21H19N3O3/c1-15-6-4-7-16(14-15)26-13-11-24-18-9-3-2-8-17(18)22-21(24)23-20(25)19-10-5-12-27-19/h2-10,12,14H,11,13H2,1H3,(H,22,23,25)

InChI Key

VMNBCZKMCSEKFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CO4

Origin of Product

United States

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